Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a type of imidazo[1,2-a]pyridine compound . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring, was obtained by a three-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory (DFT). For example, the negative potential region, usually related to the lone pair of electronegative atoms, was found to be mainly distributed in the O atom of the ester group .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound . Imidazo[1,2-a]pyridines, to which this compound belongs, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
One specific scientific field where this compound could potentially be applied is in the development of antituberculosis agents . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
While specific applications of “Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate” are not readily available in the search results, the compound belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been recognized for their wide range of applications in medicinal chemistry .
- Antituberculosis Agents
While specific applications of “Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate” are not readily available in the search results, the compound belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been recognized for their wide range of applications in medicinal chemistry .
Future Directions
Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the development of new therapeutic options based on this scaffold could be a promising future direction.
properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBABJAZWPLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441887 | |
Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
292858-07-2 | |
Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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